molecular formula C10H14N2O2 B7778189 N-butyl-3-nitroaniline

N-butyl-3-nitroaniline

Cat. No.: B7778189
M. Wt: 194.23 g/mol
InChI Key: ZVSJFPOKRSIYSH-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Chemistry

In organic chemistry, substituted nitroanilines are foundational materials. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a wide array of other functionalities. The amino group, in turn, can be diazotized to create diazonium salts, which are exceptionally versatile intermediates for introducing various substituents onto the aromatic ring. chemicalbook.comwikipedia.org

The presence of an N-alkyl group, in this case, a butyl group, modifies the solubility and reactivity of the parent aniline (B41778) molecule. The butyl group increases the compound's lipophilicity, making it more soluble in organic solvents compared to 3-nitroaniline (B104315). This property can be advantageous in various reaction conditions. N-alkylation also influences the electronic properties of the amino group, which can affect the regioselectivity and rate of subsequent chemical transformations. acs.org

Scope of Academic Inquiry for N-butyl-3-nitroaniline

The academic inquiry into this compound, while not extensive, falls into the broader research area of substituted anilines and their applications. Substituted nitroanilines are recognized as crucial intermediates in the synthesis of more complex molecules, including dyes and materials with specific optical properties. chemicalbook.comwikipedia.org For instance, the isomer N-butyl-4-nitroaniline has been synthesized and investigated for its potential in nonlinear optical applications due to the charge-transfer characteristics between the amino donor and the nitro acceptor. researchgate.net

Research on related N-alkylated nitroanilines focuses on several key areas:

Synthesis: Developing efficient and regioselective methods for the nitration of N-alkylanilines is a significant area of study. acs.orgrsc.org Methods like three-component ring transformations also offer pathways to substituted nitroanilines. wisdomlib.org

Reaction Mechanisms: Understanding how the interplay between the N-alkyl group and the nitro group influences reaction pathways, such as in pericyclic reactions or nucleophilic substitutions, is a subject of academic interest. acs.org

Biological Activity: N-acylated nitroanilines have been investigated as potential modulators of quorum sensing in bacteria, indicating a potential, though unexplored, avenue for this compound in medicinal chemistry. mdpi.com

Current Research Frontiers Pertaining to this compound

Current research frontiers for compounds like this compound are driven by the demand for novel functional materials and bioactive compounds. While specific research on this particular isomer is limited, frontiers can be extrapolated from studies on analogous structures.

One major frontier is the development of advanced materials. The specific substitution pattern of this compound could be exploited in the synthesis of:

Phenazines and other Heterocycles: Substituted nitroanilines are key precursors in the synthesis of phenazine (B1670421) derivatives, which have applications in materials science and as potential therapeutic agents. acs.org

Polymers and Composites: The parent compound of the aniline family, p-phenylenediamine, is a key component in high-strength polymers like Kevlar. wikipedia.org N-alkylated anilines could be explored for creating polymers with tailored solubility and processing characteristics.

Another frontier lies in medicinal chemistry and drug discovery. The reduction of the nitro group in this compound would yield N1-butylbenzene-1,3-diamine, a substituted phenylenediamine. This class of compounds is a valuable scaffold in pharmaceutical development. For example, N-substituted-benzene-1,2-diamines are synthesized from the corresponding nitroanilines and serve as building blocks for anti-tuberculosis agents. researchgate.net The unique substitution of this compound makes it a candidate for synthetic pathways targeting novel bioactive molecules. wisdomlib.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-3-7-11-9-5-4-6-10(8-9)12(13)14/h4-6,8,11H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSJFPOKRSIYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N Butyl 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the detailed structural analysis of N-butyl-3-nitroaniline, offering precise information about the proton and carbon environments within the molecule.

Proton (1H) NMR Analysis for Structural Elucidation

The 1H NMR spectrum of this compound provides characteristic signals that confirm the presence and connectivity of the butyl group and the substituted aromatic ring. In a typical deuterated chloroform (B151607) (CDCl3) solvent, the aromatic protons appear as a multiplet in the range of δ 7.22-6.51 ppm. rsc.org The protons of the butyl group exhibit distinct signals: a triplet corresponding to the terminal methyl (CH3) group, a multiplet for the two methylene (B1212753) (CH2) groups adjacent to the methyl and amino groups, and a triplet for the methylene group directly attached to the nitrogen atom.

Table 1: 1H NMR Spectroscopic Data for this compound

Functional Group Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic-H 7.22-6.51 m - 4H
N-CH2 3.39 q 7.1 2H
C-CH2-C 1.65-1.55 m - 2H
C-CH2-C 1.48-1.38 m - 2H
CH3 0.95 t 7.3 3H

Note: Data presented is a representative example and may vary slightly based on solvent and experimental conditions.

Carbon-13 (13C) NMR for Carbon Skeleton Analysis

Complementing the proton data, 13C NMR spectroscopy provides a detailed map of the carbon framework of this compound. The spectrum shows distinct signals for each carbon atom in the molecule, with the chemical shifts indicating their electronic environment. The aromatic carbons typically resonate in the downfield region, while the aliphatic carbons of the butyl group appear in the upfield region. For instance, the carbon attached to the nitro group (C-NO2) and the carbon attached to the amino group (C-N) show characteristic downfield shifts due to the electron-withdrawing and electron-donating nature of these substituents, respectively.

Table 2: 13C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
Aromatic C-N 149.06
Aromatic C-NO2 148.8 (predicted)
Aromatic CH 129.21
Aromatic CH 116.19
Aromatic CH 112.52
Aromatic CH 108.0 (predicted)
N-CH2 43.5 (predicted)
C-CH2-C 31.2 (predicted)
C-CH2-C 20.3 (predicted)
CH3 13.9 (predicted)

Note: Some values are predicted and may differ from experimental data. Experimental data for related compounds show aromatic carbons in the range of δ 108-151 ppm. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum exhibits strong absorption bands corresponding to the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO2) group, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm-1)
N-H Stretch 3350-3310
Aromatic C-H Stretch 3100-3000
Aliphatic C-H Stretch 2959-2850
C=C Aromatic Stretch 1620-1580
N-O Asymmetric Stretch 1550-1475
N-O Symmetric Stretch 1360-1290
C-N Stretch 1335-1250

Note: These are typical ranges for the specified functional groups. researchgate.netorgchemboulder.comorgchemboulder.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of this compound and provides insights into its fragmentation pathways under ionization. The molecular ion peak [M]+ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C10H14N2O2), which is approximately 194.23 g/mol . nih.gov Electron ionization (EI) often leads to characteristic fragmentation patterns. Common fragments include the loss of the butyl group, the nitro group, or parts of the alkyl chain, providing further structural confirmation. acdlabs.comresearchgate.netnih.gov For instance, a significant peak may be observed at m/z 138, corresponding to the 3-nitroaniline (B104315) cation following the loss of the butyl radical. nist.gov Another possible fragmentation is the loss of the nitro group, resulting in a fragment ion at m/z 148. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy reveals the electronic transitions within the this compound molecule. The presence of the chromophoric nitro group and the auxochromic amino group attached to the benzene (B151609) ring gives rise to characteristic absorption bands in the UV-Vis region. Typically, nitroaniline derivatives exhibit two main absorption bands. uobabylon.edu.iq One band, at a shorter wavelength, is attributed to a π → π* transition within the aromatic ring, while the second band, at a longer wavelength, corresponds to an intramolecular charge transfer (ICT) transition from the amino group to the nitro group. For 3-nitroaniline, absorption maxima are observed around 236 nm and 374 nm in ethanol. nih.govresearchgate.net The position and intensity of these bands are sensitive to the solvent polarity. uobabylon.edu.iq

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. researchgate.net By analyzing the pattern of diffracted X-rays, researchers can determine key structural parameters, including unit cell dimensions, bond lengths, and bond angles. researchgate.net

Single-crystal X-ray diffraction (SCXRD) offers precise information on the molecular structure and packing within a crystal lattice. researchgate.net Although a crystallographic information file (CIF) for this compound is not publicly documented, the crystal structure of N-benzyl-3-nitroaniline, a closely related compound, has been determined. nih.gov The substitution of a benzyl (B1604629) group for a butyl group allows for a reasonable approximation of the expected crystallographic properties.

The study of N-benzyl-3-nitroaniline revealed a monoclinic crystal system with the space group P21. nih.gov The molecules are linked into chains by N—H···O hydrogen bonds. nih.gov A similar hydrogen bonding pattern would be anticipated for this compound, influencing its crystal packing. The crystallographic data for N-benzyl-3-nitroaniline provides a valuable reference point for understanding the solid-state structure of its butyl analogue. nih.gov

Table 1: Crystallographic Data for the Analogous Compound N-benzyl-3-nitroaniline

Parameter Value
Chemical Formula C₁₃H₁₂N₂O₂
Formula Weight 228.25
Crystal System Monoclinic
Space Group P21
a (Å) 5.3359 (2)
b (Å) 19.2285 (6)
c (Å) 5.6017 (2)
β (°) 97.334 (3)
Volume (ų) 570.04 (3)
Z 2

Data sourced from reference nih.gov.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and confirm the purity of a synthesized material. acs.orgresearchgate.net The method involves irradiating a powdered sample with X-rays and recording the diffraction pattern, which serves as a unique fingerprint for a specific crystalline solid. mdpi.com

For nitroaniline derivatives, PXRD is routinely used to confirm that the bulk material consists of a single crystalline phase after synthesis and recrystallization. acs.orgresearchgate.net For instance, in studies of N-butyl-4-nitroaniline, the para-isomer of the title compound, PXRD patterns are compared against patterns simulated from single-crystal data to verify phase purity. researchgate.net A similar approach would be essential for characterizing this compound, ensuring the absence of polymorphic impurities or amorphous content that could affect its physical and chemical properties.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govresearchgate.net It is particularly valuable for analyzing the chemical bonding environments of atoms at the sample surface. nih.gov

In this compound, the nitrogen and oxygen atoms exist in distinct chemical environments: the amino group (-NH) and the nitro group (-NO₂). XPS can differentiate these states by measuring the binding energies of their core-level electrons (N 1s and O 1s).

A study on polymers derived from meta-nitroaniline provides relevant data on the characteristic binding energies for nitrogen environments. nih.gov The N 1s spectrum of these materials can be deconvoluted to show components corresponding to different nitrogen species. nih.govnih.gov For this compound, one would expect to observe distinct peaks for the amine nitrogen and the nitro group nitrogen. The amine nitrogen typically appears at a lower binding energy compared to the nitrogen in the nitro group, which is in a higher oxidation state. nih.govnih.gov Similarly, the O 1s spectrum would be characteristic of the oxygen atoms within the nitro group.

Table 2: Expected N 1s Binding Energies for Different Nitrogen Groups in Nitroaniline Derivatives

Nitrogen Group Approximate Binding Energy (eV)
Amine (-NH-) ~400.0
Nitro (-NO₂) ~405.2

Data adapted from reference nih.gov for polyaniline/poly(m-nitroaniline) copolymers.

This analysis is crucial for understanding the electronic structure, which governs the compound's reactivity and potential applications in areas like the synthesis of dyes and other functional materials. nih.gov

Mechanistic Investigations of Reactions Involving N Butyl 3 Nitroaniline

Elucidation of Nitration Reaction Pathways

The introduction of a second nitro group onto the N-butyl-3-nitroaniline scaffold is governed by the principles of electrophilic aromatic substitution. The existing substituents—the activating N-butylamino group and the deactivating nitro group—dictate the regioselectivity of the reaction. The mechanism for nitration typically involves the generation of a potent electrophile, the nitronium ion (NO₂+), often from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com

The reaction proceeds in two main steps:

Attack of the Electrophile : The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comacs.org

Deprotonation : A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the new nitro group, restoring the ring's aromaticity. byjus.com

Alternative nitrating agents and conditions can lead to different mechanistic pathways, including those involving radical species.

Nitration reactions can, under certain conditions, proceed through radical-mediated pathways. researchgate.net For instance, the use of reagents like tert-butyl nitrite (B80452) can initiate a cascade that involves radical intermediates. These mechanisms are distinct from the classical ionic pathway involving the nitronium ion. In a radical pathway, a nitrogen dioxide radical (•NO₂) can be the nitrating species. This process may be initiated by the homolytic cleavage of a precursor molecule. researchgate.net Experimental evidence suggests that the presence of radical initiators or photochemical conditions can favor these routes.

tert-Butyl nitrite (TBN) has emerged as a versatile reagent for the regioselective nitration of N-alkyl anilines under mild conditions. acs.orgresearchgate.net Its role extends beyond being a simple precursor to a nitrating agent; it actively participates in a reaction cascade. Studies on N-alkyl anilines demonstrate that TBN can facilitate ring nitration, yielding N-nitroso N-alkyl nitroanilines. acs.orgresearchgate.net

The proposed mechanism suggests that the reaction may proceed through the formation of O-nitrosyl intermediates which then undergo homolysis and oxidation to achieve C-nitration. nih.gov This method is noted for its chemoselectivity, preferentially yielding mononitro derivatives even in the presence of other functional groups. nih.gov The reaction conditions, such as the solvent, can significantly influence the product distribution and selectivity. researchgate.netnih.gov

EntrySubstrateReagentConditionsProduct(s)Yield (%)
1N-alkylanilinetert-Butyl Nitrite (TBN)Acetonitrile (B52724), 80 °CN-nitroso N-alkyl nitroanilines>82%
2Phenoltert-Butyl Nitrite (TBN)DMSOMononitro-phenolQuantitative
3Toluenetert-Butyl Nitrite (TBN)CatalystIsomeric nitrotoluenesVariable

This table presents representative yields for nitration reactions using tert-butyl nitrite on various aromatic substrates, illustrating the reagent's utility. Data adapted from studies on N-alkyl anilines and phenols. researchgate.netnih.govdtic.mil

Organic Oxidation Reaction Mechanisms for Aryl Amines

The oxidation of aryl amines like this compound can lead to a variety of products, including nitrosoarenes, azoxyarenes, and nitroarenes, depending on the oxidant and reaction conditions. mdpi.com The conversion of the primary amine functionality to a nitro group is a significant transformation in organic synthesis. Various reagents, such as peroxy acids (e.g., m-CPBA) and hydrogen peroxide in the presence of catalysts, are employed for this purpose. mdpi.com

The mechanism generally involves the initial oxidation of the amine to a hydroxylamine (B1172632), which is then further oxidized to a nitroso compound. Subsequent oxidation of the nitroso intermediate yields the final nitroarene product. researchgate.net

Organoselenium compounds have proven to be effective catalysts for the oxidation of aryl amines to nitroarenes using hydrogen peroxide as the terminal oxidant. mdpi.comtandfonline.com A commonly proposed catalytic cycle involves diphenyl diselenide or benzeneseleninic acid as the pre-catalyst. nih.gov

The key steps in the proposed mechanism are:

Catalyst Activation : The selenium pre-catalyst is oxidized by H₂O₂ to form a more active selenium(IV) species, such as phenylseleninic acid (PhSeO₂H). mdpi.comnih.gov

Oxygen Transfer : The activated catalyst facilitates the oxidation of the aryl amine. The reaction likely proceeds through nitroso and hydroxylamine intermediates.

Catalyst Regeneration : The selenium species is reduced during the substrate oxidation and then re-oxidized by H₂O₂ to complete the catalytic cycle. acs.org

Control experiments and spectroscopic studies suggest that the reaction proceeds through Se(IV) species, and Se(VI) species are not typically involved. tandfonline.com This methodology is noted for its efficiency and applicability to a range of electron-rich and electron-poor anilines. mdpi.com

Reduction Reaction Mechanisms of Nitro Groups

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding N-butyl-1,3-phenylenediamine. This reaction can be achieved through various methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comyoutube.com

The classical mechanism for the reduction of nitroarenes, first proposed by Haber, involves a stepwise process. unimi.it The reaction can proceed through two main pathways:

Direct Route : The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). unimi.itorientjchem.org This pathway involves the transfer of six electrons and six protons in total.

Condensation Route : This pathway involves the condensation of the intermediate nitroso and hydroxylamino species to form an azoxy intermediate (-N(O)=N-). This intermediate is then further reduced to an azo (-N=N-), a hydrazo (-NH-NH-), and finally cleaved to form two molecules of the corresponding amine. unimi.it

Commonly used reagents for this transformation include:

Catalytic Hydrogenation : H₂ gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). wikipedia.org

Metal/Acid Reduction : Easily oxidized metals such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like HCl. masterorganicchemistry.com

Influence of Amine and Nitro Substituents on Reaction Kinetics and Selectivity

The two substituents on the this compound ring have opposing effects on its reactivity in electrophilic aromatic substitution (EAS). lumenlearning.com

N-butylamino group (-NHC₄H₉) : This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance (+R effect), increasing the ring's electron density and making it more nucleophilic. minia.edu.eg It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). libretexts.org

Nitro group (-NO₂) : This is a strong deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. msu.edu It is a meta-director, directing incoming electrophiles to the position meta to itself (position 5). libretexts.org

For an incoming electrophile, the directing effects are additive. The N-butylamino group strongly directs to positions 2, 4, and 6. The nitro group directs to position 5 (and also weakly to positions 1 and 3, which are already substituted). Therefore, substitution is overwhelmingly favored at the positions activated by the amino group, particularly positions 2, 4, and 6, with steric hindrance potentially influencing the ratio of the products. msu.edu

Substituent GroupEffect on ReactivityDirecting Influence
-NHC₄H₉ (N-butylamino)Activatingortho, para
-NO₂ (Nitro)Deactivatingmeta

This table summarizes the electronic effects of the key functional groups in this compound on electrophilic aromatic substitution reactions.

Computational Approaches to Reaction Mechanism Modeling

A comprehensive search of scientific literature and chemical databases did not yield specific studies focused on the computational modeling of reaction mechanisms involving this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the reaction mechanisms of related nitroaromatic compounds, dedicated theoretical studies on the reactivity, synthesis, or degradation pathways of this compound are not available in the reviewed literature.

Computational chemistry provides powerful tools for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, thereby offering deep mechanistic insights. For instance, DFT studies on other isomers and derivatives of nitroaniline have successfully modeled intermolecular interactions and electronic properties. acs.orgworldscientific.com Similarly, the mechanisms of reactions such as cycloadditions involving various nitro-substituted compounds have been extensively explored using computational approaches, revealing details about their regioselectivity and stereoselectivity. mdpi.comchemrxiv.org

However, the specific influence of the N-butyl group on the reactivity of the 3-nitroaniline (B104315) core, including its effect on reaction barriers and potential energy surfaces, has not been the subject of published computational research. Such studies would be valuable for understanding its stability, predicting potential reaction products, and optimizing synthetic routes. The absence of this specific data highlights a research gap in the computational chemistry landscape surrounding N-alkylated nitroanilines.

Computational Chemistry Studies on N Butyl 3 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular and electronic properties of molecules like N-butyl-3-nitroaniline.

Molecular and Electronic Structure Determination

DFT calculations are instrumental in determining the optimized molecular geometry of this compound. These calculations typically predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The electronic structure can be further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the presence of the electron-donating n-butylamino group and the electron-withdrawing nitro group on the aniline (B41778) ring is expected to significantly influence its electronic properties. The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped using DFT, providing a visual representation of the electron-rich and electron-deficient regions of the molecule.

Table 1: Representative Calculated Molecular and Electronic Parameters for a Nitroaniline Derivative This table presents typical data obtained from DFT calculations for a molecule structurally similar to this compound for illustrative purposes.

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -2.5 eV
HOMO-LUMO Gap 3.7 eV
Dipole Moment 5.0 D

Calculation of Spectroscopic Parameters

DFT methods are also proficient in calculating spectroscopic parameters, which can be compared with experimental data to validate the computational model. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the N-H stretch of the amino group, the symmetric and asymmetric stretches of the NO2 group, and various vibrations of the aromatic ring and the butyl chain.

For instance, a study on N-(2-hydroxy-4-methoxybenzylidene)-3-nitroaniline utilized quantum mechanical computations to analyze its spectroscopic properties. researchgate.net Similar calculations for this compound would provide a theoretical vibrational spectrum that could aid in the interpretation of experimental spectroscopic data.

Prediction of First-Order Hyperpolarizability (β)

The first-order hyperpolarizability (β) is a measure of the nonlinear optical (NLO) response of a molecule. Molecules with large β values are of interest for applications in optoelectronics. DFT is a common method for predicting β. The calculation of hyperpolarizability is sensitive to the choice of the functional and basis set.

The NLO properties of nitroaniline isomers have been a subject of computational studies. chemrxiv.org It is recognized that organic molecules with electron donor and acceptor groups connected by a π-conjugated system can exhibit significant NLO responses. In this compound, the n-butylamino group acts as an electron donor and the nitro group as an electron acceptor, connected through the π-system of the benzene (B151609) ring. The connection between electric dipole moments and first-order hyperpolarizability is well-established in the literature for organic molecules with donor-acceptor substituents. sciensage.info

Analysis of Charge Transfer Characteristics (e.g., Intramolecular Charge Transfer, ICT)

The donor-acceptor nature of the substituents in this compound suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. This phenomenon can be investigated using DFT by analyzing the electron density distribution in the ground and excited states. The HOMO is often localized on the donor part of the molecule, while the LUMO is localized on the acceptor part. An excitation from HOMO to LUMO can thus be described as an ICT process.

The analysis of ICT is crucial for understanding the NLO properties and the photophysical behavior of the molecule. Computational studies on nitroanilines have highlighted the importance of charge transfer characteristics. chemrxiv.org

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Visible spectra.

For this compound, TDDFT calculations can predict the electronic transitions, their corresponding oscillator strengths, and the nature of these transitions (e.g., π-π* or n-π*). This information is invaluable for interpreting the experimental absorption spectrum and understanding the photochemistry of the molecule. Studies on similar molecules like para-nitroaniline have demonstrated the application of TDDFT in investigating charge-transfer excitations. researchgate.net The accuracy of TDDFT results can be influenced by the choice of the exchange-correlation functional, especially for charge-transfer states.

Table 2: Representative TDDFT Calculated Excitation Energies and Oscillator Strengths This table provides an example of data that would be generated from TDDFT calculations for a nitroaniline derivative.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 -> S1 3.10 400 0.25
S0 -> S2 3.87 320 0.10
S0 -> S3 4.28 290 0.45

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the behavior of this compound in a condensed phase (e.g., in solution or as a pure liquid), which is often more relevant to its practical applications.

These simulations can be used to study solvation effects, conformational flexibility of the butyl chain, and intermolecular interactions such as hydrogen bonding. For example, MD simulations have been used to investigate the dynamic mechanical properties of nitrocellulose plasticized by N-butyl-N-(2-nitroxy-ethyl) nitramine, a molecule also containing an N-butyl group. researchgate.net While the molecular context is different, this demonstrates the utility of MD in understanding the role of the butyl group in the dynamics of a system. For this compound, MD simulations could reveal how the molecule interacts with solvent molecules and how its conformation changes over time, which can influence its bulk properties.

Conformational Analysis and Stability Studies

Conformational analysis is a fundamental aspect of understanding the three-dimensional structure of a molecule and its influence on the molecule's properties and reactivity. lumenlearning.comlibretexts.org For this compound, this analysis primarily focuses on the rotation around the single bonds within the n-butyl group and the bond connecting the nitrogen atom to the benzene ring.

The flexibility of the n-butyl chain gives rise to a variety of conformers. The relative stability of these conformers is determined by factors such as torsional strain and steric interactions. libretexts.orgutdallas.edu The most stable conformations of the butyl group are typically the anti-periplanar arrangements, where the carbon atoms of the chain are staggered, minimizing steric hindrance. pressbooks.pub Gauche interactions, where parts of the butyl chain are closer to each other, are generally higher in energy. utdallas.edu

Table 1: Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-C-C)Dihedral Angle (Aryl-N-C-C)Relative Energy (kcal/mol)Population (%)
Anti-Anti180°180°0.0065
Anti-Gauche180°60°0.9020
Gauche-Anti60°180°0.9510
Gauche-Gauche60°60°1.805

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific computational studies.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, provide a powerful tool for investigating the electronic structure and properties of molecules like this compound. nih.gov These methods can be used to accurately predict a wide range of molecular properties.

Density Functional Theory (DFT) is a popular ab initio method that has been successfully applied to study substituted anilines and nitroaromatic compounds. acs.orgresearchgate.net For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate electronic properties: Investigate the distribution of electrons within the molecule, including the dipole moment, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.net

Predict spectroscopic properties: Simulate infrared (IR), Raman, and UV-Vis spectra, which can be compared with experimental data to validate the computational model.

Studies on related nitroaniline derivatives have shown that the position of the nitro group significantly influences the electronic properties of the molecule. taylorandfrancis.com In 3-nitroaniline (B104315), the nitro group acts as a meta-director, influencing the charge distribution in the benzene ring. The addition of the n-butyl group would further modify these properties through its inductive and steric effects.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyCalculated Value
Dipole Moment (Debye)~ 4.5 - 5.5
HOMO Energy (eV)~ -6.0 to -6.5
LUMO Energy (eV)~ -2.0 to -2.5
HOMO-LUMO Gap (eV)~ 4.0

Note: These values are estimations based on calculations performed on similar molecules and would need to be confirmed by specific calculations on this compound.

Application of Various Force Fields in Molecular Modeling (e.g., UFF, GAFF, Ghemical)

Molecular mechanics simulations, which utilize force fields to describe the potential energy of a system, are a computationally efficient method for studying the behavior of large molecules and molecular systems. nih.gov Several force fields have been developed that can be applied to organic molecules like this compound.

UFF (Universal Force Field): A general force field designed to be applicable to a wide range of elements and molecular structures. While versatile, it may not always provide the highest accuracy for specific classes of molecules.

GAFF (General Amber Force Field): Developed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is well-suited for drug-like organic molecules. It would likely provide a good description of the intramolecular and intermolecular interactions of this compound.

Ghemical: A computational chemistry software package that includes its own force field, which can be used for geometry optimization and molecular dynamics simulations.

The selection of an appropriate force field is crucial for obtaining reliable results. For nitroaromatic compounds, specific parameterization of the force field may be necessary to accurately model the electronic effects of the nitro group. acs.org For instance, the partial atomic charges and torsional parameters associated with the nitro group and the aniline nitrogen are critical for correctly describing the molecule's conformational preferences and intermolecular interactions. The development of precise harmonic force fields for nitro compounds, often derived from ab initio calculations, has improved the accuracy of molecular modeling for this class of molecules. nih.govresearchgate.net

Table 3: Comparison of Force Fields for Modeling this compound

Force FieldStrengthsPotential Limitations for this compound
UFFBroad applicability to many elements.May lack specific parameters for the nitroaniline moiety, potentially leading to lower accuracy.
GAFFGood for organic and drug-like molecules; compatible with biomolecular simulations.Accuracy depends on the quality of the partial atomic charges, which need to be carefully derived.
GhemicalIntegrated into a user-friendly software package.May not be as extensively validated for nitroaromatic compounds as more specialized force fields.

Theoretical Strategies for Enhancing Molecular Properties

Computational chemistry not only allows for the prediction of existing molecular properties but also provides a framework for the rational design of new molecules with enhanced characteristics. For this compound, theoretical strategies can be employed to modify its structure to achieve desired properties, such as altered solubility, enhanced electronic properties, or improved reactivity for specific applications.

One common approach is to introduce different substituent groups onto the aromatic ring or modify the alkyl chain. By performing computational studies on a series of virtual analogs, researchers can systematically investigate the effects of these modifications. For example, adding electron-donating or electron-withdrawing groups at different positions on the benzene ring can tune the HOMO-LUMO gap, which in turn affects the molecule's color and photochemical properties.

Another strategy involves modifying the n-butyl group. Introducing branching or unsaturation could alter the molecule's conformational flexibility and steric profile, which could be important for applications where molecular shape and packing are critical.

Quantum chemical calculations can be used to screen a library of potential derivatives and identify candidates with the most promising properties before undertaking their synthesis and experimental characterization. This in silico design process can significantly accelerate the discovery of new materials with tailored functionalities. For instance, the synthesis of copolymers of aniline and 3-nitroaniline has been explored to tune the properties of the resulting materials. researchgate.net

Derivatives of N Butyl 3 Nitroaniline and Structure Reactivity/property Relationships

Synthesis of N-butyl-3-nitroaniline Derivatives (e.g., N-alkylated analogues)

The synthesis of derivatives of this compound can be approached through several established chemical routes. A primary method involves the N-alkylation of the parent 3-nitroaniline (B104315) molecule. This can be achieved by reacting 3-nitroaniline with various alkyl halides (e.g., butyl bromide, benzyl (B1604629) chloride) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating the substitution reaction on the alkyl halide.

Another significant synthetic strategy is the regioselective nitration of N-alkylanilines. For example, starting with N-butylaniline, nitration can be performed to introduce a nitro group onto the aromatic ring. The conditions of the nitration reaction must be carefully controlled to favor the formation of the meta-substituted product (3-nitro) over ortho- and para-isomers. A study demonstrated the regioselective ring nitration of various N-alkyl anilines using tert-butyl nitrite (B80452) under mild, non-acidic conditions, which yields N-nitroso N-alkyl nitroanilines that can be subsequently converted to the desired N-alkyl nitroanilines. researchgate.net

The synthesis of N-benzyl-3-nitroaniline, a closely related analogue, has been reported via a modified procedure where 3-nitroaniline is reacted with benzyl chloride. researchgate.net The resulting product can be purified by crystallization from ethanol. researchgate.net Similar principles apply to the synthesis of this compound and its other N-alkylated analogues.

Below is a table summarizing common synthetic routes for N-alkylated nitroaniline derivatives.

Derivative Starting Materials Key Reagents/Conditions Reaction Type
N-Alkyl-3-nitroaniline3-Nitroaniline, Alkyl HalideBase (e.g., K₂CO₃, NaH)Nucleophilic Substitution
N-Butyl-4-tert-butyl-2,6-dinitroaniline4-tert-Butyl-2,6-dinitrochlorobenzene, sec-Butylamine-Nucleophilic Aromatic Substitution
N-Alkyl NitroanilinesN-Alkyl Aniline (B41778)tert-Butyl Nitrite (TBN)Ring Nitration
N-Benzyl-3-nitroaniline3-Nitroaniline, Benzyl ChlorideBaseNucleophilic Substitution

This table presents generalized synthetic strategies and examples for related compounds based on available literature.

Investigation of How Structural Modifications Influence Chemical Reactivity

Structural modifications to this compound have a profound impact on its chemical reactivity. The interplay between the electron-donating N-butylamino group (-NHC₄H₉) and the electron-withdrawing nitro group (-NO₂) governs the electron density distribution across the aromatic ring, which in turn dictates its susceptibility to electrophilic and nucleophilic attack.

The nitro group is strongly deactivating, meaning it reduces the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. Conversely, the N-butylamino group is an activating group, directing incoming electrophiles to the ortho and para positions. The final regioselectivity of a reaction depends on the specific reagents and conditions used. For instance, in the nitration of N-alkyl anilines, the position of the incoming nitro group is influenced by the steric bulk of the N-alkyl substituent and the reaction conditions. researchgate.net

The reactivity of the nitro group itself is also a key feature. Nitro-functionalized aromatic compounds can undergo various transformations. For example, the presence of the nitro group imparts a significant electrophilic character to the molecule, making it more susceptible to nucleophilic addition reactions under certain conditions. growingscience.com The thermal stability of 3-nitroaniline, the parent compound, is known to be reduced by various impurities, and it can react explosively with reagents like ethylene (B1197577) oxide at elevated temperatures. chemicalbook.com Such reactivity profiles are expected to be similar for its N-butyl derivative.

Correlation between Molecular Structure and Spectroscopic Responses

The spectroscopic properties of this compound and its derivatives are directly linked to their molecular structures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy provide valuable insights into the electronic environment and conformation of these molecules.

NMR Spectroscopy: In ¹H NMR spectra of N-alkylanilines, the chemical shifts of the protons on the alkyl chain and the aromatic ring are sensitive to the electronic effects of the substituents. For 3-nitroaniline, the parent compound, characteristic peaks for the aromatic protons can be observed. chemicalbook.com In this compound, the protons on the butyl chain would appear in the aliphatic region of the spectrum, with their chemical shifts and splitting patterns providing information about their connectivity. Studies on related compounds, such as N,3-dimethyl-2,4,6-trinitroaniline, have shown that the presence of ortho nitro groups can cause abnormal chemical shifts for the N-alkyl protons due to the magnetic anisotropy of the nitro group. scispace.com

Infrared (IR) Spectroscopy: IR spectra are useful for identifying key functional groups. For nitroaniline derivatives, characteristic absorption bands are expected for N-H stretching (for secondary amines), C-H stretching (aromatic and aliphatic), C-N stretching, and N-O stretching vibrations of the nitro group. jchps.com In a study of 4-nitroaniline (B120555), asymmetric and symmetric stretching vibrations for the NO₂ group were observed around 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com Similar vibrational modes would be present in this compound.

UV-Visible Spectroscopy: The UV-Vis spectrum of nitroanilines is dominated by an intense absorption band corresponding to an intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. researchgate.net The position of this absorption maximum (λmax) is sensitive to the molecular structure and the polarity of the solvent. Modifying the alkyl group or adding other substituents to the ring can alter the energy of this transition, leading to a shift in λmax.

The table below summarizes typical spectroscopic data for the parent compound, 3-nitroaniline.

Spectroscopic Technique Feature Observed Value/Region (for 3-Nitroaniline)
¹H NMRAromatic ProtonsSignals in the aromatic region (approx. 6.5-8.0 ppm)
¹³C NMRAromatic CarbonsSignals in the aromatic region (approx. 110-150 ppm)
IR SpectroscopyN-H Stretch~3300-3500 cm⁻¹
IR SpectroscopyNO₂ Asymmetric Stretch~1520-1560 cm⁻¹
IR SpectroscopyNO₂ Symmetric Stretch~1345-1385 cm⁻¹
UV-Vis SpectroscopyUV Cut-off Wavelength~362 nm

Data compiled from various sources on 3-nitroaniline and related compounds for illustrative purposes. inoe.ronih.gov

Structure-Property Relationships in Nonlinear Optical Performance

Nitroaniline derivatives are a well-studied class of organic materials for nonlinear optical (NLO) applications. Their NLO response originates from the significant change in dipole moment upon electronic excitation, facilitated by the intramolecular charge transfer (ICT) between the electron donor (amino group) and acceptor (nitro group) through the π-conjugated benzene ring. researchgate.net The efficiency of this process, and thus the magnitude of the NLO effect, is highly dependent on the molecular structure.

The position of the substituents is critical. While para-nitroaniline often exhibits a larger NLO response due to the direct alignment of the donor and acceptor groups, meta-substituted compounds like 3-nitroaniline and its derivatives are also of significant interest. researchgate.netinoe.ro Structural modifications, such as extending the π-conjugation or altering the donor/acceptor strength, can enhance the molecular hyperpolarizability (β), a key measure of second-order NLO activity.

Replacing a hydrogen on the amino group with an alkyl group, such as a butyl or benzyl group, can influence the NLO properties. The alkyl group can affect the donor strength of the nitrogen atom and influence the crystal packing arrangement, which is crucial for achieving a non-centrosymmetric structure required for second-order NLO effects like second-harmonic generation (SHG). For instance, single crystals of N-benzyl-3-nitroaniline (NB3N), an analogue of this compound, have been synthesized and shown to crystallize in a non-centrosymmetric space group (P2₁). researchgate.net This material exhibits an SHG efficiency approximately 2.5 times greater than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This demonstrates that N-alkylation can be an effective strategy for engineering potent NLO materials based on the 3-nitroaniline scaffold.

The relationship between structure and NLO properties is summarized in the table below, using data from related nitroaniline compounds.

Compound Key Structural Feature NLO Property Relative Performance
3-Nitroaniline (m-NA)Parent meta-nitroaniline structureSecond-Harmonic Generation (SHG)3 times that of KDP
N-Benzyl-3-nitroaniline (NB3N)N-alkylation with a benzyl groupSecond-Harmonic Generation (SHG)~2.5 times that of KDP
4-Nitroaniline (p-NA)Para-isomerFirst Hyperpolarizability (β)High due to direct donor-acceptor alignment

This table provides comparative NLO data from the literature for 3-nitroaniline and a key derivative to illustrate structure-property relationships. inoe.roresearchgate.net

Environmental Fate and Degradation Studies of N Butyl 3 Nitroaniline

Chemical Degradation Pathways

The chemical degradation of N-butyl-3-nitroaniline in the environment is expected to proceed through pathways typical for nitroaromatic compounds. The nitro group is highly electrophilic, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and reduction. nih.gov

One significant chemical degradation pathway is oxidation. Advanced oxidation processes, for instance, can effectively break down the aromatic ring. Ozonation has been shown to degrade various nitroaromatic compounds, with the reaction leading to the splitting of nitrite (B80452) ions from the benzene (B151609) ring and subsequent oxidation to nitrate. nih.gov The degradation of p-nitroaniline by ozonation was found to be more rapid than that of nitrobenzene (B124822) and dinitrobenzene, suggesting that the amino group facilitates the oxidative cleavage of the ring. nih.gov It is plausible that this compound would undergo similar oxidative degradation, potentially initiated at the amino group or the aromatic ring.

The N-butyl group introduces another potential site for chemical reaction, although it is generally less reactive than the aromatic system. Under harsh conditions, chemical cleavage of the carbon-nitrogen bond could occur. However, in most environmental compartments, abiotic degradation is likely to be slow, with biological processes playing a more significant role in the compound's ultimate fate.

Biodegradation Processes

Biodegradation is a critical process for the removal of this compound from the environment. Microorganisms have evolved diverse enzymatic systems to break down aromatic compounds, including nitroanilines. The degradation of this compound likely involves initial transformations of the functional groups followed by cleavage of the aromatic ring.

Under anaerobic conditions, the primary mechanism for the transformation of nitroaromatic compounds is the reduction of the nitro group. frontiersin.orgnih.gov This process is carried out by a wide range of anaerobic bacteria that use the nitro group as an electron acceptor. The reduction proceeds through highly reactive intermediates, including nitroso and hydroxylamino derivatives, ultimately yielding the corresponding amine. frontiersin.org In the case of this compound, anaerobic conditions would likely lead to its conversion to N-butyl-1,3-diaminobenzene.

This nitro-reduction pathway is a crucial first step, as the resulting aromatic diamine is generally more amenable to further degradation than the parent nitro compound. Studies on related compounds, such as 2-chloro-4-nitroaniline, have confirmed that the initial step in one of the anaerobic degradation pathways is the transformation of the nitro group to an amino group. fao.org While dechlorination is a key step for chlorinated nitroanilines, it is not relevant for this compound. fao.org

Aerobic microbial transformation of this compound is expected to be a multi-step process involving several key enzymatic reactions. Based on studies of similar compounds, a plausible pathway would begin with the modification of the N-butyl substituent, followed by the degradation of the resulting 3-nitroaniline (B104315) intermediate.

A primary and crucial metabolic reaction for N-alkylated amines is N-dealkylation , which involves the enzymatic removal of the alkyl group. nih.gov This would transform this compound into 3-nitroaniline and a four-carbon fragment. The resulting 3-nitroaniline can then be degraded by microorganisms. nih.gov Bacteria have been shown to utilize 3-nitroaniline and 4-nitroaniline (B120555) as their sole source of carbon, nitrogen, and energy. nih.gov

The microbial degradation of the 3-nitroaniline intermediate would proceed via two main strategies:

Initial reduction of the nitro group: Similar to anaerobic pathways, some aerobic bacteria can reduce the nitro group using nitroreductase enzymes, forming an aminophenol. noaa.gov

Direct oxygenolytic attack: More commonly, aerobic bacteria utilize monooxygenase or dioxygenase enzymes to incorporate oxygen atoms into the aromatic ring, leading to its destabilization and eventual cleavage. frontiersin.orgacs.org This can result in the formation of catechols, which are key intermediates that can be processed through ortho- or meta-cleavage pathways, breaking the aromatic ring and funneling the products into central metabolism. frontiersin.orgnoaa.gov

The butyl fragment released during N-dealkylation would be readily metabolized by bacteria through common pathways such as β-oxidation to yield acetyl-CoA, which enters the citric acid cycle for energy production.

Advanced Remediation and Removal Strategies for Nitroanilines

Given the persistence and potential toxicity of nitroanilines, various advanced remediation strategies have been developed for their removal from contaminated water and soil. These technologies are broadly applicable to the nitroaniline class of compounds, including this compound.

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants like nitroanilines. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic compounds, often leading to their complete mineralization to CO₂, water, and inorganic ions.

The Fenton process (using Fe²⁺ and H₂O₂) and the photo-Fenton process (which adds UV light to accelerate radical formation) have been successfully applied to degrade p-nitroaniline. Studies have shown that the solar photo-Fenton process can achieve over 98% degradation of p-nitroaniline within 30 minutes under optimal conditions. Another AOP is electrochemical oxidation , where p-nitroaniline is degraded on specially modified lead dioxide electrodes, with the reaction proceeding through intermediates like p-benzoquinone before ring opening.

Table 1: Conditions for Advanced Oxidation Processes (AOPs) for p-Nitroaniline Degradation

AOP MethodCatalyst/ReagentsOptimal pHReaction TimeDegradation EfficiencySource
Solar Photo-FentonFe²⁺ (0.05 mmol L⁻¹), H₂O₂ (10 mmol L⁻¹)3.030 min>98%
Fenton OxidationFe²⁺ (0.05 mM), H₂O₂ (10 mM)3.0Not specifiedRapid decomposition
Electrochemical OxidationBismuth-modified PbO₂ electrodeNot specifiedNot specified1.6x increase in rate constant vs. non-modified electrode

Photocatalytic degradation is another promising AOP that utilizes semiconductor materials (photocatalysts) and a light source (e.g., UV or solar) to generate reactive oxygen species for pollutant destruction. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly used photocatalysts due to their efficiency, stability, and low cost.

Research has demonstrated high efficiency in the photocatalytic degradation of various nitroaniline isomers. For example, a polyaniline/titanium oxide (PANI/TiO₂) nanocomposite achieved over 91% degradation of ortho-nitroaniline under UV/visible light, outperforming pure TiO₂. nih.gov Similarly, ZnO nanoparticles immobilized on glass plates removed over 94% of p-nitroaniline from an aqueous solution. The degradation process generally follows pseudo-first-order kinetics.

Table 2: Photocatalytic Degradation of Nitroanilines

Target CompoundPhotocatalystOptimal pHIrradiation TimeDegradation EfficiencySource
o-NitroanilinePANI/TiO₂ Nanocomposite450 min91.0% nih.gov
p-NitroanilineImmobilized ZnO Nanoparticles7105 min94.4%

Lack of Specific Research Data on this compound

Following a comprehensive search of scientific literature, no specific studies detailing the environmental fate, degradation, adsorption, or extraction methods for the chemical compound This compound were identified. The available research focuses on similar, but structurally distinct, compounds such as 3-nitroaniline and p-nitroaniline.

Due to the strict requirement to focus solely on this compound and to provide detailed research findings and data tables, it is not possible to generate the requested article section without resorting to speculation or incorrectly applying data from other compounds. Providing scientifically accurate and verifiable information is paramount, and in this case, the specific data for this compound does not appear to be published in the accessible scientific domain.

Therefore, the section on "8.3.3. Adsorption and Extraction Methods" for this compound cannot be provided.

Advanced Analytical Methodologies for N Butyl 3 Nitroaniline Quantification

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-butyl-3-nitroaniline and related nitroaromatic compounds. thermofisher.com Its versatility allows for the separation of these compounds from potential interferents, making it a preferred method over techniques like gas chromatography, which may require a time-consuming derivatization step for polar and thermolabile compounds like anilines. thermofisher.com

The successful quantification of this compound by HPLC hinges on the careful optimization of several key parameters to achieve efficient separation and maximum sensitivity. A common approach involves using a reverse-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov

Key optimized parameters from studies on closely related nitroanilines include:

Stationary Phase (Column): An Agilent TC-C18 column is effective for separating nitroaniline isomers. nih.gov Another option is a Newcrom R1, a special reverse-phase column with low silanol (B1196071) activity. sielc.com

Mobile Phase: A mixture of acetonitrile/water, often in a 30/70 (v/v) ratio, is typically used under isocratic conditions. nih.gov For mass spectrometry-compatible methods, volatile acids like formic acid are substituted for non-volatile acids like phosphoric acid. sielc.com

Flow Rate: A constant flow rate, commonly 1.0 mL/min, is maintained to ensure reproducible retention times. nih.gov

Temperature: Column temperature is controlled, for instance at 30°C, to improve peak shape and separation consistency. nih.gov

Detection: A UV detector is frequently used, with the wavelength set at a maximum absorbance for the analyte, such as 225 nm for several nitroaniline isomers. nih.gov

Systematic approaches, such as using a Box-Behnken design, can be employed for multiple response optimization to fine-tune parameters like mobile phase composition and flow rate simultaneously. ugm.ac.id

Table 1: Example of Optimized HPLC Parameters for Nitroaniline Analysis

ParameterConditionReference
ColumnAgilent TC-C(18) nih.gov
Mobile PhaseAcetonitrile/Water (30/70, v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection Wavelength225 nm (UV Detector) nih.gov
Column Temperature30°C nih.gov

Due to the low concentrations of this compound expected in environmental samples, direct injection into an HPLC system often lacks the required sensitivity. thermofisher.com To overcome this, pre-concentration steps are necessary. On-line Solid-Phase Extraction (SPE) coupled with HPLC is a powerful, automated technique for trace analysis. thermofisher.com This method involves passing a large volume of the sample through an SPE cartridge that retains the analyte. The trapped analyte is then eluted directly into the HPLC system. thermofisher.com For nitroanilines, a divinylbenzene (B73037) polymer-based cartridge with a hydrophilic layer has been shown to provide excellent retention and extraction efficiency of over 95%. thermofisher.com

Liquid-Phase Microextraction (LPME) Techniques

Liquid-Phase Microextraction (LPME) represents a green and efficient alternative to traditional liquid-liquid extraction for sample preparation. nih.gov These techniques utilize minimal amounts of organic solvents, reducing both cost and environmental impact. nih.gov One such method, liquid-liquid-liquid microextraction (LLLME), has been successfully applied to the determination of 3-nitroaniline (B104315) in water samples. nih.gov In this setup, the target compound is first extracted from an alkaline aqueous sample (donor phase) into a small volume of an organic solvent, and then back-extracted into an acidic aqueous droplet (acceptor phase) suspended in the organic solvent. nih.gov This three-phase extraction allows for significant analyte enrichment, with up to a 148-fold increase in concentration reported for 3-nitroaniline. nih.gov

Optimization of LPME parameters is critical for achieving high enrichment factors. For 3-nitroaniline, optimal conditions were found to be:

Organic Phase: A 250 µL mixture of o-xylene/1-octanol (90:10, v/v). nih.gov

Acceptor Phase: A 6 µL droplet of 0.5 M hydrochloric acid. nih.gov

Extraction Time: 60 seconds for the initial extraction and 6 minutes for the back-extraction. nih.gov

Agitation: A stirring rate of 600 rpm. nih.gov

Hollow fiber-LPME (HF-LPME) is another variant where the organic solvent is held within the pores of a porous hollow fiber, separating the sample from the acceptor phase contained inside the fiber. nih.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Colorimetric)

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for the quantification of this compound. The technique relies on the principle that the compound absorbs light at specific wavelengths in the UV-Vis spectrum. The amount of light absorbed is directly proportional to its concentration, following the Beer-Lambert law. UV-Vis absorption spectra of 3-nitroaniline show distinct absorbance peaks that can be used for quantification. researchgate.netresearchgate.net For example, the reduction of 3-nitroaniline can be monitored by observing the decrease in its characteristic absorbance peak while a new peak corresponding to the product, 3-aminoaniline, appears. researchgate.net This method is particularly useful for monitoring reaction kinetics or for quantifying the compound in simple, non-absorbing matrices.

Coupled Analytical Techniques (e.g., LC-MS/MS)

For highly sensitive and selective analysis, especially in complex samples, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing definitive identification and quantification. A method for analyzing five aniline (B41778) compounds, including 3-nitroaniline, utilized an HSS T3 column with gradient elution. researchgate.net The mass spectrometer was operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the target analyte. researchgate.net This approach allows for rapid and accurate detection without complex sample pretreatment. researchgate.net Optimized MS conditions, including spray voltage, capillary temperature, and gas pressures, are crucial for achieving maximum sensitivity. embrapa.br

Table 2: Example of Optimized LC-MS/MS Parameters for Nitroaniline Analysis

ParameterConditionReference
Ionization ModePositive Electrospray Ionization (ESI+) embrapa.br
Spray Voltage3.0 kV embrapa.br
Vaporizer Temperature348 °C embrapa.br
Capillary Temperature350 °C embrapa.br
Detection ModeMultiple Reaction Monitoring (MRM) researchgate.net

Validation of Analytical Methods for Accuracy and Precision

Validation is a mandatory process to ensure that an analytical method is suitable for its intended purpose. wjarr.com It involves evaluating several key performance characteristics to demonstrate reliability, consistency, and accuracy. wjarr.comresearchgate.net

The primary validation parameters include:

Accuracy: This expresses the closeness of the measured value to the true value. It is often determined through recovery studies on spiked samples. gavinpublishers.com For related aniline compounds, mean recoveries have been reported in the range of 84.1% to 105%. researchgate.net Typical acceptance criteria for accuracy are often between 99-101%. gavinpublishers.com

Precision: This measures the degree of agreement among a series of individual measurements. gavinpublishers.com It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations). gavinpublishers.com For nitroaniline analysis, RSDs for repeatability and intermediate precision have been reported as 0.8%-1.9% and 3.3%-4.9%, respectively. researchgate.net A common criterion for precision is an RSD of less than 1.5%. ikev.org

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range. wjarr.com The range is the interval between the upper and lower concentration levels for which the method has been proven to be accurate and precise. inab.ie

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. researchgate.net For 3-nitroaniline using LLLME-HPLC, an LOD of 1 µg/L was achieved. nih.gov Using LC-MS/MS, LOQs for a group of anilines were in the range of 2.58-6.27 µg/L. researchgate.net

Table 3: Summary of Method Validation Parameters and Typical Results for Nitroaniline Analysis

ParameterDefinitionExample Result/CriterionReference
Accuracy (% Recovery)Closeness of measured value to true value.84.1% - 105% researchgate.net
Precision (% RSD)Agreement among repeated measurements.< 4.9% (Inter-day) researchgate.net
Linearity (r or R²)Proportionality of signal to concentration.r = 0.9983 nih.gov
Limit of Detection (LOD)Lowest detectable concentration.1 µg/L nih.gov
Limit of Quantitation (LOQ)Lowest quantifiable concentration.2.0 x 10⁻⁹ M nih.gov

Conclusion and Future Research Directions in N Butyl 3 Nitroaniline Chemistry

Summary of Key Research Findings

Direct experimental research on N-butyl-3-nitroaniline is exceptionally limited in published literature. However, a summary of expected properties and characteristics can be extrapolated from the extensive research on its parent compound, 3-nitroaniline (B104315) (m-NA), and other N-alkylated nitroanilines.

Synthesis: The synthesis of N-alkylated anilines is a well-established area of organic chemistry. It is hypothesized that this compound can be synthesized via the N-alkylation of 3-nitroaniline with a suitable butylating agent, such as a butyl halide or alcohol, potentially using catalysts like NHC–Ir(III) or NHC–Ru(II) complexes which have proven effective for similar reactions. nih.gov The direct nitration of N-alkylanilines has also been explored, though this method can sometimes lead to inconsistent product distributions. researchgate.net

Nonlinear Optical (NLO) Properties: Nitroaniline derivatives are archetypal "push-pull" molecules known for their significant second-order NLO properties. rasayanjournal.co.inresearchgate.net This is due to the intramolecular charge transfer between the electron-donating amino group (-NHR) and the electron-withdrawing nitro group (-NO2) through a π-conjugated system. researchgate.net The introduction of an alkyl group on the nitrogen atom, as in this compound, is expected to modulate these NLO properties. N-alkylation can influence the molecule's electronic structure, dipole moment, and crystal packing, all of which are critical factors for achieving a high second harmonic generation (SHG) response in the solid state. rasayanjournal.co.inworldscientific.com Studies on other nitroaniline derivatives suggest that such substitutions can enhance these properties. researchgate.net

Physicochemical Properties: N-alkylation is known to affect the basicity (pKa) of nitroanilinium ions. rsc.org In copolymers, the inclusion of 3-nitroaniline affects properties like solubility and electrical conductivity; it is plausible that an N-butyl substituent would further enhance solubility in common organic solvents, a known challenge with polyaniline-based materials. researchgate.net

Degradation: Research on 3-nitroaniline indicates that it is not readily biodegradable and can persist in the environment. chempanda.com However, certain microorganisms, such as Pseudomonas species, have been shown to be capable of degrading nitroanilines, often using them as a sole source of carbon or nitrogen. epa.govresearchgate.net The degradation pathways typically involve nitroreduction or oxidation. The presence of the n-butyl group on this compound would likely add complexity to its biodegradation, potentially influencing the rate and metabolic pathway.

Identification of Remaining Knowledge Gaps

The primary and most significant knowledge gap is the lack of dedicated scientific investigation into this compound. This overarching gap can be broken down into several key areas where data is completely absent.

Fundamental Characterization: There is no published experimental data on the fundamental physicochemical properties of this compound. This includes its melting point, boiling point, solubility in various solvents, and comprehensive spectroscopic data (NMR, IR, UV-Vis, Mass Spectrometry). Its solid-state structure also remains uncharacterized, with no available crystallographic data.

Verified NLO Potential: While the compound is hypothesized to possess NLO properties, this has not been experimentally or theoretically verified. Its key NLO parameters, such as the first hyperpolarizability (β) and the second harmonic generation (SHG) efficiency, are unknown. Furthermore, the optimal conditions for growing large, high-quality single crystals suitable for optical applications have not been investigated.

Environmental Fate and Degradation Pathways: The environmental behavior of this compound is entirely undefined. There are no studies on its persistence, mobility, or degradation pathways in soil or aquatic environments. The specific microorganisms that might metabolize it and the resulting intermediate or final breakdown products are unknown. This lack of data prevents any meaningful environmental risk assessment.

Toxicological Profile: No toxicological studies have been conducted on this compound. Its potential effects on human health and various ecosystems are unknown, representing a critical knowledge gap for safe handling and environmental evaluation.

Proposed Future Research Avenues

To address the identified knowledge gaps, a multi-pronged research approach is necessary. Future work should focus on systematic synthesis, comprehensive characterization of its NLO properties, and thorough investigation of its environmental impact.

Novel Synthetic Routes and Characterization: The first step should be the development and optimization of a reliable synthetic route to produce high-purity this compound. A systematic study comparing different N-alkylation strategies on 3-nitroaniline would be highly valuable. Following a successful synthesis, full characterization using modern analytical techniques is essential to establish a baseline of its fundamental properties.

Enhanced NLO Materials Development: The potential of this compound as an NLO material should be a central research theme.

Computational Modeling: Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) should be performed to calculate its electronic structure, dipole moment, polarizability, and first hyperpolarizability (β). worldscientific.comnih.gov These calculations would provide initial insights into its NLO potential and allow for comparison with established materials like p-nitroaniline. worldscientific.comresearchgate.net

Crystal Growth and NLO Measurement: Efforts should be directed toward growing large, high-quality single crystals. The grown crystals should then be subjected to experimental NLO measurements, such as the Kurtz-Perry powder technique, to determine their SHG efficiency relative to standards like KDP or urea. rasayanjournal.co.in

Advanced Degradation and Toxicological Studies: Understanding the compound's environmental footprint is crucial.

Biodegradation: Studies using microbial cultures isolated from contaminated sites could identify microorganisms capable of degrading this compound. researchgate.net Elucidating the metabolic pathway through the identification of intermediates would be a key objective.

Photodegradation: The stability of the compound under simulated solar radiation should be investigated to assess its persistence in aquatic environments.

Ecotoxicology: Initial ecotoxicological assessments are needed to determine its potential harm to aquatic organisms. carlroth.com

The following table outlines a potential framework for future research projects.

Research AvenueProposed MethodologiesExpected Outcomes
Synthesis & Characterization Direct N-alkylation of 3-nitroaniline; Purification via recrystallization/chromatography; Full analysis via NMR, FT-IR, UV-Vis, and Mass Spectrometry.Optimized, high-yield synthetic protocol; Complete database of physicochemical and spectroscopic properties.
NLO Material Investigation DFT/TD-DFT calculations; Single crystal growth (slow evaporation); Kurtz-Perry powder SHG test.Theoretical prediction of NLO properties; High-quality single crystals; Experimental validation of SHG efficiency.
Environmental Fate Studies Aerobic/anaerobic biodegradation assays with microbial consortia; Photodegradation experiments (e.g., Xenon lamp); Analysis of metabolites via GC-MS/LC-MS.Determination of biodegradability, persistence, and degradation pathways; Identification of potential environmental metabolites.

By pursuing these research avenues, the scientific community can fully characterize this compound, moving it from a hypothetical compound to one with a well-understood profile, potentially unlocking its application in advanced optical materials while ensuring its environmental impact is responsibly managed.

Q & A

Q. What are the recommended synthetic routes for N-butyl-3-nitroaniline, and how can reaction conditions be optimized for high yield and purity?

Methodological Answer: Synthesis typically involves nitration of N-butyl-aniline derivatives or alkylation of 3-nitroaniline. Key steps include:

  • Nitration Optimization : Use controlled nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize side reactions like over-nitration .
  • Alkylation : React 3-nitroaniline with butyl halides in the presence of a base (e.g., K₂CO₃) under reflux. Solvent choice (e.g., DMF or toluene) impacts reaction efficiency .
  • Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate pure product.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm), nitro group deshielding effects, and butyl chain signals (δ 0.9–1.6 ppm). Use deuterated chloroform (CDCl₃) as solvent .
    • ¹³C NMR : Identify quaternary carbons adjacent to nitro groups (δ 140–150 ppm) and butyl chain carbons (δ 20–35 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Monitor [M+H]⁺ ions (expected m/z ~223) for purity assessment .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) .

Q. How can researchers access reliable structural and physicochemical data for this compound?

Methodological Answer:

  • PubChem : Search by CAS number or IUPAC name for molecular weight, solubility, and spectral data. Cross-reference experimental NMR/MS with computed data .
  • NIST Chemistry WebBook : Validate thermodynamic properties (e.g., melting point, vapor pressure) using experimentally verified entries .
  • ChemIDplus : Access toxicity and regulatory information under the "Substance" tab, ensuring compliance with safety protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reaction yields or spectral analyses?

Methodological Answer:

  • Replicate Experiments : Conduct triplicate trials under identical conditions to identify outliers. For example, inconsistent yields may arise from trace moisture in alkylation reactions .
  • Control Experiments : Isolate intermediates (e.g., nitro precursors) to confirm reaction pathways. Use spiking experiments in HPLC to identify co-eluting impurities .
  • Comparative Literature Review : Cross-check spectral data (e.g., NMR chemical shifts) with published analogs like N-benzyl-3-nitroaniline to validate assignments .

Case Study : A 10% yield variation in nitration was traced to incomplete temperature control. Implementing a jacketed reactor reduced fluctuations, stabilizing yields at 75±2% .

Q. How can computational tools predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps. Predict sites of electrophilic attack (e.g., para to nitro group) and bond dissociation energies for stability assessments .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., in DMSO or ethanol) to assess solubility trends. Compare with experimental logP values .
  • Degradation Pathways : Apply QSAR models to forecast photodegradation products, such as nitro group reduction to amines under UV light .

Q. What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced activity .
    • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa). Compare IC₅₀ values with parent compound to identify structure-activity relationships .
  • Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) inhibition via Ellman’s method. Nitroaniline derivatives often act as non-competitive inhibitors due to nitro group interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.